molecular formula C₁₉H₂₃Br₂FN₄ B030860 1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide CAS No. 75970-64-8

1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide

Cat. No. B030860
CAS RN: 75970-64-8
M. Wt: 486.2 g/mol
InChI Key: IVXYTQSEWOVUDL-UHFFFAOYSA-N
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Description

This compound belongs to the benzimidazole class, recognized for its diverse pharmacological activities. Its structural features incorporate elements that are commonly explored for their antihistaminic, antifungal, and potentially receptor-binding properties.

Synthesis Analysis

The synthesis involves cyclodesulfurization of thioureas to yield 2-aminobenzimidazole intermediates, which are then alkylated. Different methods such as alkylation, reductive amination, or oxirane ring-opening reactions are utilized to obtain the final compounds. A notable synthesis approach involves the palladium-mediated amination of bromobenzimidazole derivatives to produce (benzimidazolyl)piperazines, indicating a broader method for creating high-affinity ligands for receptors (López-Rodríguez et al., 2000).

Molecular Structure Analysis

Structural studies have been conducted using spectroscopic and crystallographic methods, revealing that the compound and its derivatives can form stable crystalline structures. The crystal structure elucidation of similar compounds underscores the importance of intermolecular hydrogen bonding and π–π stacking interactions in stabilizing these structures (Özbey et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its interaction with nucleophiles, facilitated by its structural moieties. Its benzimidazole and piperidine components play a crucial role in its reactivity patterns, which are pivotal in its applications in medicinal chemistry and the synthesis of receptor ligands (Kolhatkar et al., 2003).

Scientific Research Applications

Development of Pharmaceutical Agents

Research has explored the application of compounds similar to "1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide" in the development of pharmaceutical agents. For instance, derivatives have been evaluated for their antipsychotic potential through their affinity for dopamine and serotonin receptors, indicating their potential efficacy as neuroleptic drugs (Raviña et al., 2000). Moreover, compounds with the 4-(4-fluorobenzyl)piperidine moiety have been studied for their specificity in antagonizing the NR2B subunit-containing NMDA receptors, though challenges with brain penetration and defluorination have been noted, affecting their suitability for PET imaging (Labas et al., 2011).

Synthetic Chemistry and Novel Methodologies

The compound has been involved in studies focusing on synthetic chemistry, such as unusual synthetic routes leading to complex benzimidazol-2-amine derivatives. These studies not only expand the chemical toolkit but also provide insights into reaction mechanisms and potential pharmaceutical applications. An unusual synthesis involving self-catalyzed N-diarylation has been reported, emphasizing the complexity and versatility of synthetic routes for benzimidazole derivatives (Jha, 2005).

Applications in Molecular Imaging

In addition to pharmacological applications, research has extended into the use of benzimidazole derivatives for molecular imaging, specifically PET. The synthesis and evaluation of radiotracers containing the 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for imaging NR2B NMDA receptors highlight the compound's relevance in neuroscience research, despite challenges in achieving sufficient brain penetration (Labas et al., 2011).

Antimicrobial and Antituberculosis Activity

Compounds structurally related to "1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide" have been evaluated for their antimicrobial and antituberculosis activities. For instance, the 2,4-diaminoquinazoline class, bearing structural similarities, has shown effectiveness against Mycobacterium tuberculosis, suggesting potential utility in tuberculosis drug discovery (Odingo et al., 2014).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4.2BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXYTQSEWOVUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75970-99-9 (Parent)
Record name Tecastemizole hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90997334
Record name 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide

CAS RN

75970-64-8
Record name Tecastemizole hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3.2 parts of ethyl 4-[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-ylamino]-1-piperidinecarboxylate and 300 parts of hydrobromic acid solution 48% was stirred and refluxed for 1 hour. The reaction mixture was evaporated and the residue was crystallized from 2-propanol. The product was filtered off and dried, yielding 3.3 parts (82%) of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine dihydrobromide; mp. 290.2° C. (compound 112).

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